5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride: is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, such as an oxazolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceutical agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antimicrobial drug development .
Comparison with Similar Compounds
- 4-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
- 5-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
- 5-[(4-Methylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Comparison: Compared to similar compounds, 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride is unique due to the presence of the amino group on the phenyl ring, which can participate in additional hydrogen bonding and electrostatic interactions. This can enhance its binding affinity to biological targets and potentially improve its pharmacological properties .
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9;/h1-4,9H,5-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAPERGKLOKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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